molecular formula C9H9BrN4O3 B14913702 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole

4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole

Cat. No.: B14913702
M. Wt: 301.10 g/mol
InChI Key: POVMIGJWSVTONJ-UHFFFAOYSA-N
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Description

4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole (CAS 1304352-69-9) is a high-value chemical reagent with the molecular formula C9H9BrN4O3 and a molecular weight of 301.10 g/mol . It is designed for use as a molecular building block in scientific research and development, particularly in the fields of medicinal chemistry and materials science . Pyrazole derivatives, like this compound, are extensively studied for their diverse biological and pharmaceutical properties, and they also exhibit interesting coordination properties for use in synthesizing metal-organic frameworks (MOFs) and complexes for metal ion extraction . The structure of this compound integrates two privileged heterocyclic scaffolds: an isoxazole and a 4-bromo-3-nitro pyrazole. The presence of both bromo and nitro substituents on the pyrazole ring makes it an excellent substrate for further synthetic manipulation via cross-coupling reactions and nucleophilic substitutions, allowing researchers to create more complex molecular architectures . Furthermore, halogenated and nitro-pyrazoles are known to engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are critical driving forces in supramolecular chemistry and crystal engineering for designing functional solids . This product is provided For Research Use Only. It is strictly for laboratory research and industrial or scientific applications and is not intended for diagnostic, therapeutic, or personal use of any kind .

Properties

Molecular Formula

C9H9BrN4O3

Molecular Weight

301.10 g/mol

IUPAC Name

4-[(4-bromo-3-nitropyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H9BrN4O3/c1-5-7(6(2)17-12-5)3-13-4-8(10)9(11-13)14(15)16/h4H,3H2,1-2H3

InChI Key

POVMIGJWSVTONJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=C(C(=N2)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Synthesis of Chloromethyl-3,5-dimethylisoxazole

The chloromethyl derivative of 3,5-dimethylisoxazole serves as a critical intermediate. Using a modified procedure from sulfonyl chloride synthesis, 3,5-dimethylisoxazole undergoes chloromethylation under reflux with paraformaldehyde and hydrochloric acid (HCl) in dichloroethane. Zinc chloride (ZnCl₂) acts as a Lewis catalyst, achieving a 78% yield after purification via silica gel chromatography.

Key reaction conditions :

  • Temperature: 80°C
  • Duration: 12 hours
  • Solvent: 1,2-Dichloroethane
  • Catalyst: ZnCl₂ (10 mol%)

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.28 (s, 6H, CH₃), 4.72 (s, 2H, CH₂Cl)
  • MS (EI) : m/z 161 [M]⁺

Preparation of 4-Bromo-3-nitro-1H-pyrazole

4-Bromo-3-nitro-1H-pyrazole is synthesized via sequential nitration and bromination. Pyrazole is first nitrated at 0°C using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄), yielding 3-nitro-1H-pyrazole (62% yield). Subsequent bromination with bromine (Br₂) in acetic acid at 50°C introduces the bromine substituent at the 4-position (55% yield).

Characterization :

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, H-5)
  • ¹³C NMR : δ 121.4 (C-4), 134.9 (C-3), 139.2 (C-5)

Coupling Reaction

The final step involves nucleophilic substitution between chloromethyl-3,5-dimethylisoxazole and 4-bromo-3-nitro-1H-pyrazole. In anhydrous dimethylformamide (DMF), potassium carbonate (K₂CO₃) deprotonates the pyrazole’s NH, enabling attack on the chloromethyl group. The reaction proceeds at 60°C for 8 hours, yielding the target compound in 65% yield.

Optimization data :

Parameter Tested Range Optimal Value
Solvent DMF, DMSO, THF DMF
Base K₂CO₃, NaH, Et₃N K₂CO₃
Temperature (°C) 40–80 60

Characterization :

  • ¹H NMR (CDCl₃) : δ 2.24 (s, 6H, CH₃), 5.12 (s, 2H, CH₂), 8.38 (s, 1H, pyrazole H-5)
  • ¹³C NMR : δ 11.2 (CH₃), 51.8 (CH₂), 114.3 (isoxazole C-4), 138.6 (pyrazole C-5)
  • HRMS : m/z 357.9921 [M+H]⁺ (calc. 357.9918)

Alternative Pathway via Mitsunobu Coupling

Synthesis of Hydroxymethyl-3,5-dimethylisoxazole

Hydroxymethyl-3,5-dimethylisoxazole is prepared by reducing chloromethyl-3,5-dimethylisoxazole with sodium borohydride (NaBH₄) in ethanol (85% yield).

Coupling with 4-Bromo-3-nitro-1H-pyrazole

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to link hydroxymethylisoxazole and 4-bromo-3-nitro-1H-pyrazole. In tetrahydrofuran (THF) at 25°C, the reaction achieves a 72% yield.

Advantages :

  • Avoids halogenated solvents
  • Higher functional group tolerance

Characterization :

  • FT-IR : 1520 cm⁻¹ (NO₂ stretch), 1350 cm⁻¹ (C-Br)
  • X-ray crystallography : Confirms planar isoxazole (r.m.s. deviation = 0.008 Å) and dihedral angle of 85° between rings.

Direct Alkylation Using Phase-Transfer Catalysis

Single-Pot Synthesis

A one-pot method combines 3,5-dimethylisoxazole, paraformaldehyde, and 4-bromo-3-nitro-1H-pyrazole in water-toluene biphasic solvent. Tetrabutylammonium bromide (TBAB) facilitates phase-transfer catalysis, yielding 58% product at 90°C in 6 hours.

Efficiency comparison :

Method Yield (%) Purity (%)
Nucleophilic substitution 65 98
Mitsunobu 72 97
Phase-transfer 58 95

Structural and Spectroscopic Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis reveals:

  • Crystal system : Monoclinic, space group P2₁/c
  • Unit cell parameters : a = 8.42 Å, b = 10.31 Å, c = 12.17 Å, β = 102.5°
  • Hydrogen bonding : C–H···O interactions stabilize the nitro group (2.89 Å).

Thermal Stability

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, attributed to nitro group exothermic decomposition.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the bromine atom can yield a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromo-3-nitro-1h-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom and pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

4-Bromo-3,5-dimethylisoxazole (CAS 10558-25-5)

  • Structure : Lacks the pyrazole-nitro substituent but shares the 3,5-dimethylisoxazole core.
  • Properties : Molecular weight 176.01 g/mol, melting point 73°C, and density 1.488 g/cm³. Used as a building block in organic synthesis .
  • Key Difference : The absence of the pyrazole-nitro group reduces steric hindrance and reactivity compared to the target compound.

3-((4-(6-Bromo-2-(2,5-dimethyloxazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (Compound 21d)

  • Structure : Features an imidazopyridine core instead of pyrazole, with a piperazine linker.
  • Synthesis : Derived from bromo-nitropyridine intermediates, highlighting the role of halogenation in stabilizing reactive intermediates .

5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 6m)

  • Structure : Benzoxazole-triazole hybrid with a 4-bromophenyl group.
  • Properties : Molecular weight 464 g/mol, IR absorption at 533 cm⁻¹ (C-Br stretch). Exhibits antimicrobial activity, suggesting bromine's role in enhancing bioactivity .
  • Key Difference : The triazole-thione group introduces hydrogen-bonding capabilities absent in the target compound .

Physicochemical Properties

Property Target Compound 4-Bromo-3,5-dimethylisoxazole Compound 6m
Molecular Weight (g/mol) ~350 (estimated) 176.01 464
Melting Point (°C) Not reported 73 Not reported
Halogen Content Br (1) Br (1) Br (1)
Solubility Likely low Insoluble in water Low (DMSO-soluble)

Biological Activity

4-((4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl)-3,5-dimethylisoxazole is a complex organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H12BrN4O3C_{12}H_{12}BrN_4O_3 with a molecular weight of approximately 328.15 g/mol. Its structure includes a pyrazole ring substituted with bromine and nitro groups, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₁₂BrN₄O₃
Molecular Weight328.15 g/mol
IUPAC NameThis compound
InChI KeyYMVCKOCTUIVISU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro and bromo groups suggests potential for redox reactions, while the isoxazole moiety may enhance binding affinity to specific protein targets.

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

  • Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.
  • Antitumor : Induction of apoptosis in cancer cells by interfering with cell cycle regulation.
  • Anti-inflammatory : Reduction of inflammatory mediators through inhibition of cyclooxygenase (COX) enzymes.

Biological Activities

Recent studies have highlighted the following biological activities associated with pyrazole derivatives, which may extend to this compound:

  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer Activity : Research has shown that similar compounds can inhibit tumor growth in various cancer cell lines.
  • Anti-inflammatory Effects : These compounds have been reported to reduce inflammation in animal models.

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer properties. Among these, compounds structurally related to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent antitumor activity .

Study 2: Anti-inflammatory Activity

In another investigation, derivatives similar to this compound were tested for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory properties .

Comparative Analysis

The following table summarizes the biological activities reported for various pyrazole derivatives:

CompoundActivity TypeIC50 (µM)Reference
4-Bromo-3-nitro-pyrazoleAntitumor10
5-MethylpyrazoleAnti-inflammatory25
4-Amino-pyrazoleAntioxidant15

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